molecular formula C17H21NO B1455283 {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine CAS No. 1182441-22-0

{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B1455283
CAS No.: 1182441-22-0
M. Wt: 255.35 g/mol
InChI Key: UGVJJVCKMNWIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)18-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-3/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVJJVCKMNWIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine , also known by its chemical identifier CID 53434890, has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

  • Molecular Formula : C17_{17}H21_{21}NO
  • SMILES : CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2OC

The compound features a propan-2-ylamine moiety linked to a biphenyl structure with a methoxy substitution, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors. The interaction with these targets can modulate signaling pathways that are crucial for cellular functions, potentially influencing processes such as:

  • Neurotransmission : The compound may interact with neuropeptide receptors, similar to nonpeptide antagonists that have shown efficacy in modulating neuropeptide activity in the central nervous system (CNS) .
  • Apoptosis Induction : Related compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound could exhibit similar properties by affecting cellular survival pathways .

Neuropharmacological Effects

Compounds with similar structures have been investigated for their effects on neuropeptide receptors. The development of selective nonpeptide antagonists has highlighted the importance of structural features in achieving desired pharmacological effects. The methoxy group may enhance lipophilicity and receptor binding affinity, contributing to the compound's neuropharmacological profile .

Structure-Activity Relationships (SAR)

The SAR studies emphasize that specific substitutions on the phenyl rings can lead to varying biological activities. The presence of electron-donating groups like methoxy can significantly enhance activity against certain targets while also influencing pharmacokinetic properties such as absorption and distribution.

CompoundSubstitutionBiological ActivityReference
Compound A4-MethoxyApoptosis induction
Compound B4-EthoxyNeurotransmitter modulation
This compound2-MethoxyPotential anticancer/neuroactive

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17_{17}H21_{21}NO
  • SMILES : CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2OC
  • InChIKey : UGVJJVCKMNWIBG-UHFFFAOYSA-N

The structure features a propan-2-amine backbone with a methoxyphenyl group, which is significant for its biological activity.

Chemistry

  • Synthesis Intermediate : The compound serves as an intermediate in organic synthesis, facilitating the development of new chemical entities. Its unique structure allows for modifications that can lead to novel compounds with potential applications in various sectors.

Biology

  • Biochemical Interactions : It interacts with key enzymes such as monoamine oxidase (MAO) and cytochrome P450. These interactions can modulate metabolic pathways, influencing the degradation of neurotransmitters like serotonin and dopamine, which are crucial in mood regulation and cognitive functions .

Medicine

  • Therapeutic Potential : Research has indicated that this compound may exhibit therapeutic effects in treating mood disorders due to its ability to inhibit MAO, thereby increasing neurotransmitter levels . Furthermore, it has been explored for its potential role in drug development targeting various biological pathways.

Industry

  • Pharmaceutical Production : The compound is utilized in the production of pharmaceuticals and fine chemicals, highlighting its industrial relevance .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionInhibits monoamine oxidase (MAO), affecting neurotransmitter metabolism
Cellular EffectsModulates cell signaling pathways (e.g., STAT3), influencing cell growth
Gene ExpressionAlters gene expression profiles impacting cellular metabolism
Receptor BindingBinds to serotonin receptors, potentially offering therapeutic effects

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-Ethyl-1-(4-methoxyphenyl)propan-2-amineEthyl group instead of benzylSimilar biological activity
1-(4-Methoxyphenyl)-N-methylpropan-1-amineMethyl group instead of benzylDistinct pharmacological profile
2-(4-Methoxyphenyl)azepaneAzepane ring instead of propan-2-amineDifferent mechanism of action

Case Study 1: Biochemical Analysis

A study demonstrated that {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine significantly influences metabolic pathways by interacting with cytochrome P450 enzymes. This interaction leads to the formation of various metabolites that may exhibit distinct biological activities .

Case Study 2: Therapeutic Exploration

Research exploring the compound's potential in treating mood disorders highlighted its efficacy as a MAO inhibitor. Clinical trials indicated improvements in mood regulation among participants treated with derivatives of this compound, suggesting its viability as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine, and how can reaction conditions be optimized?

Methodological Answer: A feasible approach involves reductive amination or nucleophilic substitution. For example, coupling 4-(2-methoxyphenyl)benzyl chloride with isopropylamine under basic conditions (e.g., K2_2CO3_3 in DMF at 100°C for 10 h) can yield the target compound. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control are critical to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) ensures high purity.

Q. How can the compound’s structure and purity be validated?

Methodological Answer:

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to confirm the methoxyphenyl and isopropylamine moieties. For example, the methoxy group typically resonates at δ 3.7–3.9 ppm in 1^1H NMR.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) should match the molecular formula (C17_{17}H21_{21}NO, exact mass 255.16 g/mol).
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water gradient) can assess purity. Relative retention times and response factors from analogous compounds (e.g., 4-methoxy derivatives) provide reference benchmarks .

Q. What biological assays are suitable for initial screening of its bioactivity?

Methodological Answer:

  • Receptor Binding Assays : Test affinity for adrenergic or serotonin receptors (common targets for phenylalkylamines) using radioligand displacement (e.g., 3^3H-dopamine competition assays).
  • In Vitro Functional Assays : Measure pressor activity in isolated aortic rings to evaluate vasoconstrictive effects, as seen in structurally related compounds .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, using LC-MS for metabolite identification .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with hydroxyl or halogens) to evaluate electronic/steric effects. Compare with derivatives like (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine to assess stereochemical influences .
  • Biological Profiling : Test analogs in parallel assays (e.g., receptor binding, cytotoxicity) to identify critical functional groups. For example, bulky substituents on the phenyl ring may reduce CNS penetration but enhance peripheral activity .
  • Data Integration : Use cheminformatics tools (e.g., PubChem’s structure-activity databases) to correlate structural features with bioactivity trends .

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

  • Quantum Chemistry Calculations : Employ density functional theory (DFT) to predict reactive sites (e.g., amine oxidation). Tools like PubChem’s InChI/QSAR models provide initial guidance .
  • Molecular Docking : Simulate interactions with CYP3A4 or MAO enzymes to identify potential metabolic hotspots. For example, methoxy groups may hinder oxidation compared to unsubstituted phenyl rings .
  • Toxicity Prediction : Use platforms like ProTox-II to estimate hepatotoxicity or mutagenicity based on structural similarity to known toxicants (e.g., amphetamines) .

Q. How should contradictory data from in vitro vs. in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Poor in vivo activity may stem from rapid clearance, as seen in some 4-methoxy derivatives .
  • Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites. For example, N-demethylation or hydroxylation could alter receptor affinity .
  • Dose-Response Refinement : Conduct in vivo studies with adjusted dosing regimens (e.g., sustained-release formulations) to align with in vitro EC50_{50} values .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. Mobile phases with hexane/isopropanol are effective for amine separation .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during reductive amination. For example, (S)-proline-derived catalysts can induce >90% enantiomeric excess in related amines .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives can enhance enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.